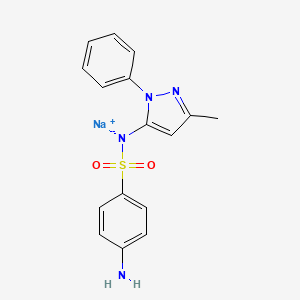

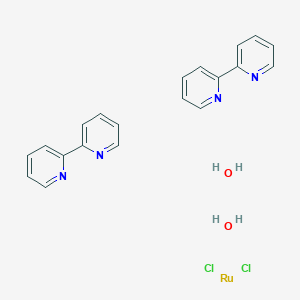

![molecular formula C₂₃H₂₉FN₆O₄S B1144447 (1S,2S,3R,5S)-3-[7-[[(1R,2S)-2-(4-fluorophenyl)cyclopropyl]amino]-5-(propylthio)-3H-1,2,3-triazolo[4 CAS No. 1643378-47-5](/img/no-structure.png)

(1S,2S,3R,5S)-3-[7-[[(1R,2S)-2-(4-fluorophenyl)cyclopropyl]amino]-5-(propylthio)-3H-1,2,3-triazolo[4

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound belongs to a class of chemicals that have been explored for their unique properties and potential applications in various fields, including medicinal chemistry. The specificity of its structure suggests targeted synthesis methods and a keen interest in understanding its molecular interactions and properties.

Synthesis Analysis

Synthesis of related triazolopyrimidine derivatives often involves condensation reactions and careful manipulation of molecular precursors to achieve the desired structural configuration. For example, Lahmidi et al. (2019) described the synthesis of a novel derivative containing the 1,2,4-triazolo[1,5-a]pyrimidine ring, highlighting the complexity and precision required in these synthesis processes (Lahmidi et al., 2019).

Molecular Structure Analysis

The molecular structure of triazolopyrimidines is often elucidated using techniques such as X-ray diffraction and NMR spectroscopy, providing insights into the geometric parameters and intermolecular interactions. Studies like those by Hu et al. (2011) demonstrate the application of single-crystal X-ray diffraction to determine the structure of related compounds, shedding light on the spatial arrangement and molecular conformations (Hu et al., 2011).

Chemical Reactions and Properties

Triazolopyrimidines engage in a variety of chemical reactions, reflecting their reactivity and functional versatility. For instance, Desenko et al. (1998) explored the cyclocondensation reactions of triazolopyrimidines, revealing their ability to form complex heterocyclic structures through such interactions (Desenko et al., 1998).

Scientific Research Applications

Glucuronidation Studies : In a study by Martin et al. (2006), the glucuronidation of a similar compound was investigated in different species, revealing species-specific differences in metabolic pathways. This has implications for pharmacokinetics and safety studies of the compound (Martin et al., 2006).

Impurity Identification in Ticagrelor : Kumar et al. (2016) identified and characterized impurities in ticagrelor batches, which included derivatives of the compound . This research contributes to quality control in pharmaceutical production (Kumar et al., 2016).

Antibacterial and Anticancer Screening : Holla et al. (2001) synthesized derivatives of similar compounds and tested them for antibacterial and anticancer activities, highlighting their potential in developing new therapeutic agents (Holla et al., 2001).

Synthesis and Antimicrobial Activities : A study by Bektaş et al. (2007) focused on synthesizing new derivatives and testing their antimicrobial activities, contributing to the search for new antimicrobial agents (Bektaş et al., 2007).

Synthesis of New Derivatives for Anticancer Screening : Bhat et al. (2004) reported the synthesis of triazolo[3,4-b]thiadiazoles, starting from compounds similar to the one , and screened them for anticancer properties (Bhat et al., 2004).

Metabolism and Excretion of Ticagrelor : Teng et al. (2010) investigated the pharmacokinetics, metabolism, and excretion of ticagrelor, which is structurally related to the compound. This research is crucial for understanding the drug's behavior in the human body (Teng et al., 2010).

properties

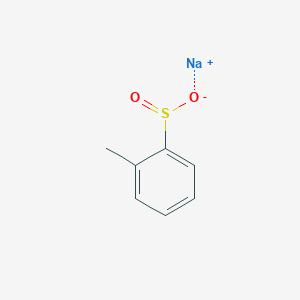

CAS RN |

1643378-47-5 |

|---|---|

Product Name |

(1S,2S,3R,5S)-3-[7-[[(1R,2S)-2-(4-fluorophenyl)cyclopropyl]amino]-5-(propylthio)-3H-1,2,3-triazolo[4 |

Molecular Formula |

C₂₃H₂₉FN₆O₄S |

Molecular Weight |

504.58 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.